Cas no 2178771-46-3 (2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one)

2-Phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one is a specialized organic compound featuring a phenylbutanone core linked to a pyrazine-substituted azetidine moiety. Its structural complexity, combining a ketone functionality with a nitrogen-rich heterocyclic system, makes it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the pyrazine group offers potential for hydrogen bonding and π-stacking interactions, improving target binding affinity. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile and stability under standard conditions facilitate its use in multistep synthetic routes.
2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one structure
2178771-46-3 structure
Product Name:2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one
CAS No:2178771-46-3
MF:C17H20N4O
MW:296.366903305054
CID:5337810
Update Time:2025-10-28

2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one
    • 2-phenyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]butan-1-one
    • 2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one
    • Inchi: 1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-11-14(12-21)20-16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,19,20)
    • InChI Key: ABHXLIHEOSDJIB-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)CC)N1CC(C1)NC1C=NC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 364
  • XLogP3: 2
  • Topological Polar Surface Area: 58.1

2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one Pricemore >>

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Additional information on 2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one

Professional Introduction to Compound with CAS No. 2178771-46-3 and Product Name: 2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one

The compound with the CAS number 2178771-46-3 and the product name 2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a phenyl ring, a butanone moiety, and a pyrazinyl amino substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The pyrazinyl moiety, in particular, has been extensively studied due to its role in enhancing binding affinity and metabolic stability. The incorporation of this group into the 2-phenyl-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}butan-1-one framework suggests that this compound may exhibit promising pharmacological properties. Research has shown that pyrazine derivatives can interact with various biological targets, making them valuable candidates for further investigation.

The azetidin ring in the compound’s structure is another key feature that contributes to its potential therapeutic value. Azetidine derivatives are known for their ability to modulate enzyme activity and receptor binding. Specifically, the 3-[pyrazin-2-yl)amino]azetidin part of the molecule could serve as a hinge region, allowing for precise interactions with biological targets. This design principle is particularly relevant in the context of drug discovery, where targeted interactions can lead to higher efficacy and fewer side effects.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural features are carefully optimized to improve pharmacokinetic properties. The butanone group in the compound’s name suggests a potential role in solubility and bioavailability, which are critical factors in drug development. By integrating this moiety with the pyrazinyl and azetidin components, chemists have created a molecule that may possess favorable pharmacological characteristics.

One of the most exciting aspects of this compound is its potential as a lead structure for further derivatization. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, additional functional groups could be introduced to enhance binding affinity or to improve metabolic stability. Such flexibility is highly valued in drug discovery pipelines, where lead optimization is often required to achieve desired therapeutic outcomes.

Recent studies have highlighted the importance of computational modeling in predicting the biological activity of novel compounds. The 2-phenyl-1-{3-[pyrazin-2-yiamino]azetidin}-1-ybutan--one structure can be subjected to molecular docking simulations to identify potential binding interactions with target proteins. These simulations can provide valuable insights into how the compound might behave within biological systems, guiding further experimental validation.

The pharmaceutical industry has seen significant advancements through the use of combinatorial chemistry and high-throughput screening (HTS) techniques. These methods allow for rapid evaluation of large libraries of compounds, increasing the chances of identifying promising candidates. The CAS No. 2178771-46-3 compound fits well within this paradigm, as its complex structure suggests it could be part of a larger series of related molecules under investigation.

In conclusion, the compound identified by CAS No. 2178771-46-3 and named 2-phnlyl-l-{3-[pyrazin--yiamino]azetidn--l-ybutan-l-one represents a promising candidate for further pharmaceutical research. Its unique structural features, including the phenyl ring, butanone moiety, and pyrazn group, make it an interesting scaffold for drug development. With ongoing advancements in computational modeling and experimental techniques, this compound holds significant potential as a lead structure or as part of larger chemical libraries aimed at discovering new therapeutic agents.

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